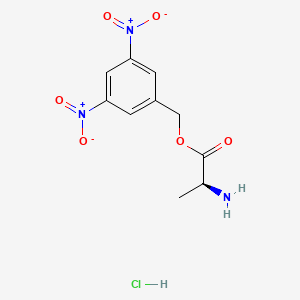
tert-butyl N-(1-ethynylcycloheptyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-ethynylcycloheptyl)carbamate (TBEC) is a novel compound that has recently been studied for its potential use in a variety of scientific and medical applications. TBEC is a member of the carbamate family of compounds, which are derivatives of carboxylic acids in which the carbonyl group is replaced with a carbamate group. TBEC is unique in that it contains an ethynyl group, which is an alkyne group with two carbon atoms linked together by a triple bond. This structure gives TBEC a range of properties that make it an attractive compound for research and development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-ethynylcycloheptyl)carbamate has a variety of potential applications in scientific research. For example, it has been used as a ligand for the synthesis of transition metal complexes, as a catalyst in organic synthesis, and as a reagent in peptide synthesis. tert-butyl N-(1-ethynylcycloheptyl)carbamate has also been used as a substrate in the synthesis of polymers and as a building block for the synthesis of other compounds. Furthermore, tert-butyl N-(1-ethynylcycloheptyl)carbamate has been explored as a potential drug delivery system for therapeutic agents.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-ethynylcycloheptyl)carbamate is not fully understood. However, it is believed that the ethynyl group of the compound is capable of forming covalent bonds with other molecules, which allows it to interact with proteins and other biomolecules. This interaction may be important for its biological activity, as well as its ability to act as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-ethynylcycloheptyl)carbamate are not yet fully understood. However, some studies have suggested that tert-butyl N-(1-ethynylcycloheptyl)carbamate is capable of modulating the activity of enzymes, such as cytochrome P450 and nitric oxide synthase. Furthermore, tert-butyl N-(1-ethynylcycloheptyl)carbamate has been shown to have anti-inflammatory and anti-oxidant properties, and it has been proposed as a potential treatment for various diseases, such as cancer and Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(1-ethynylcycloheptyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Furthermore, tert-butyl N-(1-ethynylcycloheptyl)carbamate is non-toxic and non-volatile, which makes it a safe and convenient compound for use in laboratory settings. However, tert-butyl N-(1-ethynylcycloheptyl)carbamate is relatively expensive to purchase, and its solubility in some solvents is limited.
Zukünftige Richtungen
The potential future directions for tert-butyl N-(1-ethynylcycloheptyl)carbamate are numerous. tert-butyl N-(1-ethynylcycloheptyl)carbamate could be further explored as a drug delivery system, as well as for its potential therapeutic applications. Furthermore, tert-butyl N-(1-ethynylcycloheptyl)carbamate could be used to study the mechanism of action of other compounds, as well as to develop new catalysts and reagents for organic synthesis. Finally, tert-butyl N-(1-ethynylcycloheptyl)carbamate could be used as a building block for the synthesis of new compounds and polymers.
Synthesemethoden
The synthesis of tert-butyl N-(1-ethynylcycloheptyl)carbamate begins with the reaction of tert-butyl chloride and 1-ethynylcycloheptanol, which yields tert-butyl N-(1-ethynylcycloheptyl) carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction is typically conducted at room temperature and can be completed within a few hours.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-ethynylcycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-14(10-8-6-7-9-11-14)15-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFKJATQLDTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
